2-(3-(Trifluoromethoxy)phenyl)thiazolidine

Description

2-(3-(Trifluoromethoxy)phenyl)thiazolidine is a thiazolidine derivative characterized by a trifluoromethoxy (-OCF₃) group attached to the phenyl ring at the 3-position. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, often explored for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The trifluoromethoxy group introduces strong electron-withdrawing effects, which may influence the compound’s electronic profile, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-2-7(6-8)9-14-4-5-16-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGLMBNERVPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiazole derivatives, which include thiazolidine compounds, have been found to interact with a variety of biological targets. These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The trifluoromethoxy group may enhance the compound’s ability to interact with its targets, potentially increasing its potency or altering its effects.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Pharmacokinetics

The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability.

Activité Biologique

2-(3-(Trifluoromethoxy)phenyl)thiazolidine, a compound featuring a thiazolidine ring, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazolidines are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

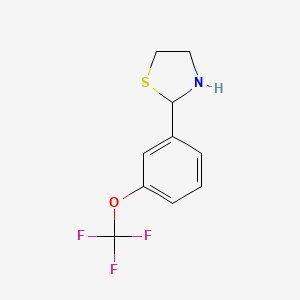

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolidine moiety.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays and models. Key findings are summarized below:

Anticancer Activity

- Cytotoxicity Studies : Research has shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated potent activity against colon cancer cells (HCT116), with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidines to induce apoptosis in cancer cells. For instance, studies indicate that thiazolidinone derivatives can activate the p53 pathway, enhancing DNA binding and transcriptional activity, which is crucial for tumor suppression .

Antibacterial Activity

Thiazolidines have also been evaluated for their antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidine derivatives:

- Study on Antiglioma Efficacy : A study evaluated the anticancer efficacy of various thiazolidin-4-one derivatives against glioblastoma cells (LN229). The results indicated that certain derivatives exhibited strong cytotoxic effects, with apoptotic pathways being significantly activated .

- Synthesis and Evaluation : New thiazolidine-2,4-dione derivatives were synthesized and tested for antiproliferative activity against multiple human tumor cell lines. Notably, some compounds showed high inhibitory activity against leukemia (HL-60) and CNS cancer (SF-295), highlighting the potential of these compounds in cancer therapy .

Data Tables

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| This compound | HCT116 | 10.5 | Anticancer |

| Thiazolidinone Derivative A | LN229 | 5.0 | Antiglioma |

| Thiazolidinone Derivative B | HL-60 | 7.8 | Antileukemic |

| Thiazolidinone Derivative C | SF-295 | 6.5 | CNS Cancer |

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of thiazolidine derivatives, including 2-(3-(trifluoromethoxy)phenyl)thiazolidine, typically involves multi-step processes that can be optimized for yield and purity. Various methodologies have been explored, including ionic-liquid-assisted synthesis and surface-mediated methods that enhance the accessibility of these compounds . The trifluoromethoxy group is particularly significant as it enhances the compound's binding affinity to biological targets, which may contribute to its therapeutic efficacy.

Table 1: Common Synthesis Methods for Thiazolidines

| Synthesis Method | Description |

|---|---|

| Ionic-Liquid-Assisted | Utilizes ionic liquids to improve reaction conditions and yields. |

| Surface-Mediated | Employs solid surfaces to facilitate reactions, enhancing product formation. |

| Acid/Base Catalysis | Traditional methods that often require elevated temperatures and longer times. |

Biological Activities

Thiazolidine derivatives have been extensively studied for their biological activities. The compound this compound has demonstrated notable anti-proliferative effects against various cancer cell lines, including breast cancer (MCF7). Studies have shown that modifications to the thiazolidine structure can significantly enhance its potency compared to standard chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

- Anti-Cancer Activity : A study focused on a series of thiazolidines, including those with trifluoromethoxy substitutions, reported enhanced anti-proliferative activity against MCF7 cells. The most potent compounds exhibited IC50 values significantly lower than those of cisplatin, indicating their potential as effective chemotherapeutic agents .

- Antidiabetic Properties : Other research has explored the antidiabetic effects of thiazolidines. Modifications at specific positions on the thiazolidine ring have been linked to improved glucose metabolism and insulin sensitivity in diabetic models .

- Antioxidant Activity : Thiazolidine derivatives have also shown promise in antioxidant applications. Certain modifications have led to compounds with superior abilities to inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Table 2: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 2-(3-(Trifluoromethoxy)phenyl)thiazolidine with key analogs from the literature:

*Hypothetically calculated.

Key Observations :

- Molecular Weight : The target compound has a significantly lower molecular weight (281.25 g/mol) compared to benzothiazole-conjugated (427.5 g/mol) and sulfonyl-containing (387.44 g/mol) analogs. This may enhance its bioavailability and membrane permeability.

- However, it is more electron-withdrawing than the methoxy (-OCH₃) group in , which could reduce electron density at the aromatic ring.

Antimicrobial Activity

- Benzothiazole-Conjugated 4-Thiazolidinones : These compounds exhibit MIC values of 15.6–125 µg/mL against E. coli and C. albicans. Electron-donating groups (e.g., -OCH₃, -OH) on the phenyl ring enhance activity, likely by facilitating target binding.

- Target Compound : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, which may reduce antimicrobial efficacy compared to -OCH₃ analogs. However, its lipophilicity could improve cellular uptake, offsetting this drawback.

Mechanism of Action

- DNA Cleavage: Benzothiazole-thiazolidinone hybrids in demonstrate DNA cleavage, correlating with their MIC values. The absence of a benzothiazole moiety in the target compound suggests a different mechanism, possibly involving enzyme inhibition or membrane disruption.

Méthodes De Préparation

Starting Materials and Key Intermediates

3-(Trifluoromethoxy)aniline or 3-(Trifluoromethoxy)benzaldehyde derivatives serve as aryl precursors to introduce the trifluoromethoxyphenyl group.

α-Haloketones or α-haloacyl chlorides are used as electrophilic partners for cyclization with thiourea or related sulfur/nitrogen sources.

Typical Synthetic Route

Formation of α-haloaryl ketone intermediate: The trifluoromethoxy-substituted aryl aldehyde or aniline is converted into an α-haloaryl ketone via halogenation or acylation steps.

Reaction with thiourea or isothiocyanates: The α-haloaryl ketone reacts with thiourea or an appropriate isothiocyanate to form an intermediate thiourea adduct.

Cyclization to thiazolidine ring: Intramolecular cyclization under basic or acidic catalysis yields the thiazolidine ring, completing the synthesis of this compound.

Purification: The product is purified by crystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aziridine ring-opening | BF₃·OEt₂, TBAHS | CH₂Cl₂ | −30 °C | Up to 97 | High enantioselectivity (98% ee) |

| Multicomponent reaction | Et₃N | Methanol | Reflux (7 h) | High | Mild, clean reaction profile |

| α-Haloketone formation | Halogenating agents (e.g., NBS) | Suitable solvent | Ambient to reflux | Moderate to high | Control of halogenation critical |

| Cyclization with thiourea | Base or acid catalyst | Various | Ambient to reflux | High | Solvent and catalyst choice affects yield |

Table 1: Summary of key reaction conditions for thiazolidine synthesis relevant to trifluoromethoxyphenyl derivatives

Research Findings and Comparative Analysis

The use of Lewis acid catalysts such as BF₃·OEt₂ combined with phase-transfer catalysts like TBAHS significantly improves both yield and stereoselectivity in aziridine ring-opening strategies.

Multicomponent reactions offer a greener and more straightforward approach, reducing the number of purification steps and improving overall efficiency.

Industrial processes, such as those developed for pioglitazone (a related thiazolidinedione derivative), emphasize mild reaction conditions, cost-effectiveness, and scalability. These processes typically involve the reaction of substituted benzaldehydes with thiazolidinone intermediates under controlled conditions, which can be adapted for trifluoromethoxy-substituted phenyl analogs.

Challenges in synthesis include controlling regioselectivity during halogenation and avoiding side reactions such as polymerization or formation of byproducts, which require careful optimization of reaction parameters.

Summary and Outlook

The preparation of this compound can be efficiently achieved through established synthetic routes involving aziridine ring-opening or multicomponent reactions, followed by cyclization steps. Catalysts such as BF₃·OEt₂ and bases like triethylamine play crucial roles in optimizing yields and selectivity. Industrially relevant processes developed for related thiazolidine derivatives provide valuable insights into scalable and cost-effective synthesis strategies. Continued research focusing on reaction condition optimization and novel catalytic systems is expected to further enhance the synthesis of trifluoromethoxy-substituted thiazolidines for pharmaceutical and material science applications.

Q & A

Q. What are the established synthetic routes for 2-(3-(Trifluoromethoxy)phenyl)thiazolidine, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via reduction of thiazolo[5,4-b]pyridine derivatives using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions, as thiazolidines are often formed via reduction of thiazole precursors . Alternatively, coupling reactions involving 3-(trifluoromethoxy)phenyl intermediates (e.g., acetamido or propionic acid derivatives) with thiazolidine precursors in tetrahydrofuran (THF) or dichloromethane (DCM) are viable, requiring triethylamine (Et3N) as a base for deprotonation . Reaction monitoring via thin-layer chromatography (TLC) in hexane/ethyl acetate systems is critical to track progress .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The trifluoromethoxy group (-OCF3) produces distinct ¹⁹F NMR signals near δ -58 ppm, while the thiazolidine ring protons appear as multiplets in ¹H NMR (δ 3.5–4.5 ppm for N-CH2-S groups) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with exact mass matching C10H10F3NO2S (calculated m/z 273.0432).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the thiazolidine ring puckering and substituent orientation .

Q. What are the known physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in THF or ethyl acetate.

- Stability : The trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, but the thiazolidine ring may degrade under strong acidic/basic conditions. Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can contradictory NMR data from different synthetic batches of this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from conformational isomerism or residual solvents. Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate between rotamers of the thiazolidine ring . For batch variability, employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure fractions, followed by dynamic light scattering (DLS) to check for aggregation .

Q. How does the presence of the trifluoromethoxy group influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of -OCF3 deactivates the phenyl ring toward electrophilic substitution but enhances stability in SNAr (nucleophilic aromatic substitution) reactions. For functionalization, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) at meta-positions relative to -OCF3 .

Q. What in vitro assays are recommended to evaluate the bioactivity of this compound against neurological targets?

- Methodological Answer :

- GPCR binding assays : Screen for affinity toward dopamine or serotonin receptors, as trifluoromethoxy-substituted thiazolidines show CNS activity .

- Cellular toxicity : Use SH-SY5Y neuroblastoma cells with MTT assays to assess IC50 values. Include positive controls (e.g., chlorpromazine) for comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.